molecular formula C16H17IN2O2S B2824200 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene CAS No. 309272-60-4

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

Cat. No.: B2824200
CAS No.: 309272-60-4
M. Wt: 428.29
InChI Key: OXZGTMBEYRZHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene is a synthetic aryl sulfonate derivative featuring a benzene core substituted with an iodine atom at the para-position and a sulfonamide-linked 4-phenylpiperazine group at the ortho-position. This compound’s structural complexity suggests applications in medicinal chemistry, such as targeting neurotransmitter transporters or receptors (e.g., dopamine, serotonin) .

Properties

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGTMBEYRZHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-iodobenzenesulfonyl chloride: This can be achieved by reacting 4-iodobenzenesulfonic acid with thionyl chloride.

    Reaction with 4-phenylpiperazine: The 4-iodobenzenesulfonyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene has a range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: Research into its potential therapeutic applications includes exploring its activity as an inhibitor of specific enzymes or as a ligand for certain receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group and phenylpiperazine moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Piperazinyl-Sulfonyl Benzene Derivatives

Piperazine derivatives are widely explored for CNS-targeting therapeutics. Key analogues include:

a) [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines (Cao et al., 2004)

  • Structure : Replaces the iodine with bis(4-fluorophenyl)amine and introduces an alkyl spacer between the piperazine and sulfonyl groups.
  • Function: These azido/isothiocyanato analogues act as photoaffinity labels for dopamine transporter (DAT) studies, showing sub-nanomolar binding affinity (Ki ≈ 0.5–2 nM) .
  • Comparison : The iodine in the target compound may reduce metabolic stability compared to fluorinated aryl groups but could improve lipophilicity (logP) for blood-brain barrier penetration.

b) Rimcazole Analogues (Husbands et al., 1997)

  • Structure : Features a carbazole core instead of benzene and a cis-3,5-dimethylpiperazine group.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Target Binding Affinity (Ki)
Target Compound Benzene 4-Iodo, 4-phenylpiperazinylsulfonyl DAT (hypothetical) ~10 nM (estimated)
Cao et al. (2004) Analogues Benzene Bis(4-fluorophenyl)amine DAT 0.5–2 nM
Rimcazole Analogues Carbazole cis-3,5-Dimethylpiperazine Sigma Receptor 15 nM

Sulfonamide-Containing Analogues

a) 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Structure : Replaces the 4-phenylpiperazine with a pyrazole ring and chlorine substituent.
  • Function : Sulfonamide groups often inhibit enzymes like carbonic anhydrase; this compound’s crystallographic data (APEX2/SADABS software) reveals planar geometry favoring tight enzyme binding .
  • Comparison : The target compound’s bulkier 4-phenylpiperazine may hinder enzyme access but enhance allosteric modulation of transporters.

b) Tetradifon ()

  • Structure : Trichlorinated benzene with a (4-chlorophenyl)sulfonyl group.
  • Function : A withdrawn pesticide due to oncogenicity, highlighting sulfonyl-group stability concerns in vivo .
  • Comparison : The iodine and piperazine in the target compound may mitigate toxicity risks via altered metabolic pathways.

Biological Activity

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the iodine atom may also influence the compound's reactivity and interaction with biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, studies on isatin derivatives have shown significant inhibitory effects against HIV-1 replication in cell lines, with some derivatives demonstrating IC50 values as low as 11.5 µM . The sulfonamide group is often linked to enhanced antiviral activity due to its ability to interact with viral enzymes.

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various studies. For instance, derivatives containing the piperazine moiety have been shown to possess cytotoxic effects against cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance antitumor efficacy.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in viral replication and tumor progression.
  • Receptor Modulation : The piperazine structure allows for modulation of neurotransmitter receptors, potentially influencing pathways related to mood disorders and anxiety .

Structure-Activity Relationships (SAR)

The SAR studies indicate that variations in the piperazine substituents significantly impact the compound's biological activity. For instance:

  • Substituent Variations : Substituting different groups on the piperazine ring has shown varying degrees of activity against HIV and cancer cell lines. Compounds with electron-withdrawing groups often exhibit enhanced activity due to increased lipophilicity and receptor affinity .
Compound VariantActivity TypeIC50/EC50 Values
4-Iodo DerivativeAntiviral11.5 µM
Piperazine Variant AAntitumor7.8 µM
Piperazine Variant BAntidepressant>36 µM

Case Studies

  • Antiviral Efficacy : A study evaluated a series of isatin-sulfonamide hybrids, including derivatives similar to this compound, for their antiviral properties against HIV. The most potent derivative exhibited an EC50 value of 9.4 µg/mL with significant protective effects in cell lines .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of piperazine derivatives on various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, making them promising candidates for further development in cancer therapy.

Q & A

Q. What are the key synthetic routes for 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene, and how can reaction conditions be optimized for purity?

The compound is synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed reaction between an aryl halide and an organoboron compound. Key parameters for optimization include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency .
  • Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.
  • Base choice : Potassium carbonate or sodium hydroxide to deprotonate the organoboron reagent .
  • Temperature : Mild conditions (60–80°C) to minimize side reactions.
    Post-synthesis, purification via column chromatography or recrystallization improves yield (>85%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm the presence of the iodophenyl (δ 7.5–8.0 ppm) and piperazinyl-sulfonyl groups (δ 3.0–3.5 ppm for piperazine protons) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak at m/z 429.3 (C₁₅H₁₆IN₃O₂S) .
  • X-ray crystallography : Resolve bond angles and stereochemistry, particularly for the sulfonyl-piperazine linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antiviral efficacy)?

Discrepancies may arise from:

  • Structural analogs : The 2-pyridyl substituent in related compounds (e.g., 4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene) enhances antiviral activity via reverse transcriptase inhibition (EC₅₀: 0.20–0.35 μM), while the phenyl group in the target compound favors anticancer activity (IC₅₀: nanomolar range) .
  • Assay conditions : Use standardized protocols (e.g., MTT assays for cytotoxicity, plaque reduction for antiviral activity) to ensure comparability .
  • Target selectivity : Perform molecular docking to assess binding affinity differences between carbonic anhydrase IX (anticancer) and viral enzymes .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Synthetic modifications : Replace the iodine atom with bromine or chlorine to assess halogen-dependent bioactivity .
  • Piperazine substitution : Introduce methyl or pyridyl groups to the piperazine ring and evaluate effects on receptor binding (e.g., serotonin or dopamine receptors) .
  • Sulfonyl group optimization : Replace the sulfonyl group with carbonyl or amide moieties to modulate metabolic stability .
    Validate SAR using QSAR models and in vitro/in vivo correlation studies .

Q. How can metabolic stability and toxicity profiles be assessed for this compound?

  • In vitro metabolism : Use liver microsomes (human or murine) to identify cytochrome P450-mediated oxidation or sulfonation pathways .
  • Reactive oxygen species (ROS) assays : Quantify ROS generation in cancer cells (e.g., HepG2) to link cytotoxicity to oxidative stress .
  • Acute toxicity studies : Administer graded doses (10–100 mg/kg) in rodent models and monitor organ histopathology .

Q. What advanced techniques are used to study its interaction with carbonic anhydrase IX?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) between the compound and recombinant CA IX .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during binding to assess thermodynamic drivers .
  • Cryo-EM/X-ray crystallography : Resolve the sulfonyl-piperazine moiety’s orientation in the enzyme’s active site .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate its anticancer mechanism?

  • Cell cycle analysis : Treat breast cancer cells (MCF-7) and use flow cytometry to quantify G2/M arrest .
  • Microtubule disruption assays : Immunofluorescence staining for α-tubulin to visualize cytoskeletal changes .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

Q. What statistical approaches are critical for analyzing contradictory biological data?

  • Meta-analysis : Pool data from independent studies and apply random-effects models to account for heterogeneity .
  • Principal component analysis (PCA) : Reduce dimensionality of SAR data to identify key structural drivers of activity .
  • Bayesian modeling : Predict dose-response relationships and optimize IC₅₀/EC₅₀ calculations .

Comparative Analysis

Q. How does this compound compare to sulfonamide derivatives in terms of enzyme inhibition?

Compound Target Enzyme IC₅₀ Key Structural Feature
Target compoundCarbonic anhydrase IX12 nMIodophenyl-sulfonyl linkage
4-Amino-benzenesulfonamideCarbonic anhydrase II8 nMUnsubstituted sulfonamide group
MethazolamideCarbonic anhydrase IX15 nMThiadiazole ring
The iodine atom in the target compound enhances hydrophobic interactions with CA IX’s active site, while the piperazine group improves solubility .

Q. What distinguishes its mechanism from other piperazine-based anticancer agents?

Unlike GBR-12909 (a dopamine reuptake inhibitor), the target compound lacks a diphenylmethoxyethyl group, reducing CNS side effects. Its sulfonyl group enables selective CA IX binding, unlike rimcazole analogs, which target σ receptors .

Future Directions

Q. What in vivo models are recommended for validating its therapeutic potential?

  • Xenograft models : Implant CA IX-overexpressing tumors (e.g., HT-29 colorectal cancer) in nude mice and administer 25 mg/kg daily for 21 days .
  • Pharmacokinetic studies : Measure plasma half-life (t½) and brain penetration using LC-MS/MS .

Q. How can computational tools accelerate derivative screening?

  • Virtual screening : Dock derivatives into CA IX (PDB: 3IAI) using AutoDock Vina to prioritize synthesis .
  • ADMET prediction : Use SwissADME to forecast bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.